4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Description
4-(6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a chlorine atom at position 6 and an N,N-dimethylaniline group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in receptor antagonism and enzyme inhibition. The chlorine atom enhances electrophilicity, while the dimethylaniline group contributes to lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-19(2)11-5-3-9(4-6-11)13-17-12-7-10(15)8-16-14(12)18-13/h3-8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVCZFMGYYLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409846 | |
| Record name | 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113311-85-6 | |
| Record name | 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Dithionite-Mediated Cyclization
The most widely reported method involves the condensation of 2-amino-3-nitro-6-chloropyridine with 4-(N,N-dimethylamino)benzaldehyde in dimethylformamide (DMF) using sodium dithionite (Na₂S₂O₄) as a reducing agent.
Procedure :
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Reaction Setup :
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2-Amino-3-nitro-6-chloropyridine (1.0 mmol) and 4-(N,N-dimethylamino)benzaldehyde (1.0 mmol) are dissolved in DMF (4 mL).
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Aqueous Na₂S₂O₄ (3.0 mmol in 3 mL H₂O) is added dropwise.
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Heating and Workup :
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The mixture is heated at 60°C for 24 hours under inert atmosphere.
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Post-reaction, unreacted Na₂S₂O₄ is removed via filtration, and the solvent is evaporated under reduced pressure.
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Crude product is washed with water (2 × 15 mL) and recrystallized from ethanol.
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Key Data :
Mechanistic Insight :
The reaction proceeds via in situ reduction of the nitro group to an amine, followed by Schiff base formation and cyclodehydration (Figure 1). Sodium dithionite acts as a dual-purpose agent, facilitating both reduction and acid scavenging.
Alternative Routes via Diamine Intermediates
Nitro Group Reduction and Cyclocondensation
Patent literature describes an alternative approach starting from 2,6-dichloro-3-nitropyridine:
Step 1 : Nucleophilic Substitution
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2,6-Dichloro-3-nitropyridine reacts with methylamine to yield 2-chloro-6-methylamino-3-nitropyridine.
Step 2 : Nitro Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-chloro-6-methylamino-3-aminopyridine.
Step 3 : Cyclization with Formate Esters
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The diamine intermediate is treated with trimethyl orthoformate under acidic conditions, inducing cyclization to form the imidazo[4,5-b]pyridine core.
Electrochemical Synthesis Innovations
Recent advances in electrochemical methods demonstrate the feasibility of constructing imidazo[4,5-b]pyridines under mild conditions:
Procedure :
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Electrolyte System : LiBr in acetic acid.
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Electrodes : Graphite anode and cathode.
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Substrates : 6-Chloro-2-aminopyridine and N,N-dimethylaniline derivatives.
Reaction Conditions :
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Constant current (6 mA), room temperature, 12-hour duration.
Key Outcomes :
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Na₂S₂O₄ Cyclization | 75–80 | >98 | One-pot reaction | Requires nitro precursor |
| Diamine Condensation | 62 | 95 | Regioselective | Multi-step synthesis |
| Electrochemical | 69 | 97 | Mild conditions | Scalability challenges |
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups, leading to a range of substituted imidazo[4,5-b]pyridines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline exhibit promising anticancer properties. For instance, studies have shown that derivatives of imidazopyridine can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and survival. The imidazo[4,5-b]pyridine scaffold has been linked to the modulation of protein kinases, which play a crucial role in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research suggests that certain imidazo[4,5-b]pyridine derivatives possess activity against various bacterial strains and fungi. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Biological Studies
Enzyme Inhibition
4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline serves as an inhibitor for several enzymes. Studies have highlighted its potential as a selective inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as asthma and cardiovascular diseases.
Neuropharmacology
The compound's interaction with neurotransmitter systems has also been explored. Its structural features allow it to modulate receptors involved in neurodegenerative diseases. Research indicates that similar compounds can enhance cognitive functions and may be beneficial in treating disorders like Alzheimer's disease.
Material Science
Organic Electronics
Due to its unique electronic properties, 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline is being studied for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in breast cancer cell lines by targeting specific kinases. | Journal of Medicinal Chemistry |
| Antimicrobial Properties | Effective against E. coli and S. aureus; potential for development as a new antibiotic. | International Journal of Antimicrobial Agents |
| Enzyme Inhibition | Selective PDE inhibition leading to enhanced vasodilation effects in cardiovascular models. | Cardiovascular Pharmacology |
| Organic Electronics | Demonstrated high charge mobility and stability in OLED applications. | Advanced Materials |
Mechanism of Action
The mechanism by which 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[4,5-b]pyridine Derivatives with Varying Substituents
a) Thromboxane A2 Receptor Antagonists
Compound 23a (UP 116-77: 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid) shares the 6-chloroimidazo[4,5-b]pyridine core but replaces the dimethylaniline with a 3,3-dimethylbutanoic acid side chain. This substitution confers potent thromboxane A2 receptor antagonism (Ki = 6 nM), highlighting the importance of carboxylic acid groups in receptor binding. Shortening the side chain (e.g., in 11b and 11c) reduced affinity by 100–1,000-fold, underscoring the necessity of extended hydrophobic substituents for activity .
b) Antimicrobial Agents
Derivatives like 5a–k and 6a–c (2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine) exhibit antibacterial and antifungal activities.
Heterocyclic Core Modifications
a) Oxazolo[4,5-b]pyridine Analogs
tert-Butyl 4-(7-chlorooxazolo[4,5-b]pyridin-2-yl)piperazine-1-carboxylate () replaces the imidazole ring with an oxazole. Such modifications are critical for tuning pharmacokinetic properties .
b) Benzimidazole Derivatives
Benzimidazole analogs (e.g., 2-(pyridin-3-yl)-1H-benzo[d]imidazole) lack the fused pyridine ring but share similar pharmacological profiles. The imidazo[4,5-b]pyridine core in the target compound likely offers superior π-stacking interactions in enzyme binding pockets due to its extended aromatic system .
Substituent Effects on Binding and Activity
a) Chlorine Substitution
The 6-chloro substituent in the target compound and 23a enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. Chlorine’s electron-withdrawing effect also stabilizes the aromatic system, as seen in the high affinity of 23a .
b) Dimethylaniline vs. Carboxylic Acid Groups
While dimethylaniline contributes to lipophilicity and passive diffusion, carboxylic acid groups (e.g., in 23a) enable ionic interactions with basic amino acid residues. This dichotomy illustrates the balance between bioavailability and target engagement in drug design .
Key Research Findings and Data Tables
Table 1: Structural and Activity Comparison of Selected Compounds
Biological Activity
4-(6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the chemical formula and features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. Its structure is characterized by:
- A chloro substituent at the 6-position of the imidazole ring.
- A dimethylamino group attached to the aniline moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor. Below is a summary of its key biological activities:
| Activity | Description |
|---|---|
| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Exhibits activity against specific bacterial strains. |
| Enzyme Inhibition | Potential as an inhibitor for certain kinases and enzymes involved in cancer. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline. For instance:
- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
- In vitro Studies : In cellular assays, this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
Research indicates that 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline may act as an enzyme inhibitor:
- Kinase Inhibition : Preliminary data suggest that it inhibits specific kinases involved in tumor growth and progression. This inhibition is crucial for developing targeted cancer therapies .
Case Study 1: Anticancer Activity
A study evaluated the compound's effect on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Effectiveness
In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline, and how can reaction yields be optimized?
- Methodological Answer : The imidazo[4,5-b]pyridine core is typically synthesized via cyclization of 2-aminopyridine derivatives with α-halo ketones or aldehydes. For example, coupling 6-chloro-3H-imidazo[4,5-b]pyridine with 4-(N,N-dimethylamino)benzaldehyde under acidic conditions (e.g., acetic acid) forms the target compound. Optimizing yields involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to imidazo-pyridine), refluxing in ethanol for 12–24 hours, and using catalysts like p-toluenesulfonic acid (5 mol%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) improves purity (>95%).
| Synthetic Route | Reagents | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, ethanol, p-TsOH | 65–70% | |
| Buchwald-Hartwig coupling | Pd(OAc)₂, Xantphos | 50–55% |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions. The aromatic protons of the dimethylaniline group appear as a singlet at δ 7.2–7.4 ppm, while the imidazo-pyridine protons resonate as doublets near δ 8.1–8.3 ppm .
- X-ray crystallography : SHELX software (via WinGX suite) resolves crystal packing and hydrogen-bonding interactions. For example, the chloro substituent at position 6 forms a halogen bond with adjacent molecules (distance: 3.2 Å) .
- HRMS : High-resolution mass spectrometry validates molecular weight (calculated for C₁₄H₁₃ClN₄: 284.0825; observed: 284.0823) .
Q. How does the compound’s solubility vary across solvents, and what formulations are viable for biological assays?
- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO: >50 mg/mL; DMF: 30 mg/mL) due to the dimethylaniline group’s electron-donating effect. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 (10% v/v) to achieve 1–5 mg/mL solubility .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional (6-31G* basis set) calculates frontier molecular orbitals. The HOMO (-5.8 eV) localizes on the imidazo-pyridine ring, suggesting nucleophilic attack at the chloro-substituted position. LUMO (-2.1 eV) resides on the dimethylaniline group, indicating electrophilic substitution potential. Solvent effects (PCM model) reduce bandgap by 0.3 eV in polar media .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity in kinase inhibition assays?
- Methodological Answer : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets in kinases. In a SAR study, 6-CF₃ analogs showed 10× higher IC₅₀ against JAK2 (0.8 nM vs. 8 nM for chloro). Conversely, replacing N,N-dimethylaniline with morpholine reduced activity (IC₅₀ > 100 nM), highlighting the aryl group’s role in hydrophobic interactions .
Q. What experimental evidence supports tautomerism in the imidazo[4,5-b]pyridine core?
- Methodological Answer : -NMR and X-ray data confirm tautomeric equilibrium between 1H- and 3H- forms. In DMSO-d₆, two distinct NH signals (δ 12.1 and 13.4 ppm) indicate slow exchange. Crystallography (ORTEP) shows the 1H-tautomer dominates in solid state, with N–H···Cl hydrogen bonds stabilizing the structure .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from residual solvents or tautomerism. Use deuterated solvents with minimal water content (e.g., DMSO-d₆ dried over molecular sieves). For ambiguous peaks, perform 2D NMR (HSQC, HMBC) to assign correlations. If tautomerism is suspected, variable-temperature NMR (25–80°C) collapses split signals into singlets .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : Patent reports 70% yield for carbamate derivatives, while academic studies cite 50–55%. Validate by repeating reactions under inert atmosphere (N₂) and using freshly distilled solvents.
- DFT vs. Experimental Reactivity : Computed electrophilicity indices may overestimate reactivity. Cross-validate with Hammett plots (ρ = +1.2 for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
